2-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-3-15-25-16-4-5-21-18-20(8-11-23(21)25)12-14-24-29(26,27)17-13-19-6-9-22(28-2)10-7-19/h6-11,18,24H,3-5,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEDCTMUQINNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Tetrahydroquinoline-Based Sulfonamides and Carboximidamides
Compound :
- Structure: (S/R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride
- Key Features: Tetrahydroquinoline core with a thiophene carboximidamide substituent. Chiral 1-methylpyrrolidinyl-ethyl side chain.
- Analytical Data :
- Comparison: The target compound replaces the thiophene carboximidamide with a 4-methoxyphenyl-ethanesulfonamide group, altering electronic properties (electron-rich methoxy vs. thiophene’s π-system). Propyl vs. methylpyrrolidinyl substituents on the tetrahydroquinoline may influence steric hindrance and target binding.
Compounds :
- Examples :
- 2-(4,4-Difluoropiperidin-1-yl)-N-cyclopentyl-ethanesulfonamide derivatives.
- Triazole-substituted ethanesulfonamides.
- Key Features :
- Cyclopentyl or triazole moieties linked to sulfonamide.
- Fluorine atoms enhance metabolic stability and lipophilicity.
- Comparison: The target’s tetrahydroquinoline core offers a rigid, planar aromatic system compared to the flexible cyclopentyl or heterocyclic triazole groups. Lack of fluorination in the target may reduce metabolic resistance but improve solubility.
4-Methoxyphenyl-Containing Compounds
Formoterol-Related Compounds () :
- Structure: β-Agonist impurities with 4-methoxyphenyl-ethanolamine backbones.
- Key Features: 4-Methoxyphenyl linked to ethanolamine (e.g., Formoterol-related compound B: N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide) .
- Comparison: Shared 4-methoxyphenyl group but divergent core structures (ethanolamine vs. sulfonamide-tetrahydroquinoline). The target’s sulfonamide linker may confer different hydrogen-bonding capabilities compared to ethanolamine’s amine-alcohol motif.
Impurities in :
- Examples :
- Cyclohexyl- or dimethylethanamine derivatives with 4-methoxyphenyl groups.
- Key Features :
- Cyclohexyl groups introduce steric bulk; dimethylamine enhances basicity.
Analytical Characterization
- Chiral Separation : If the target has stereocenters, SFC methods from (e.g., Chiralpak AD-H column) may apply.
- Crystallography : Tools like SHELX and ORTEP-3 could resolve its crystal structure, critical for confirming stereochemistry and intermolecular interactions.
- Spectroscopy : NMR and MS protocols from provide a template for verifying purity and structure.
Comparative Data Table
Preparation Methods
Cyclization to Form the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is synthesized through a Skraup-Doebner-Von Miller cyclization or Pictet-Spengler reaction . For this compound, the following protocol is adapted:
Procedure :
- Starting material : 6-Nitro-1-propyl-3,4-dihydroquinoline (prepared via nitration of 1-propyl-3,4-dihydroquinoline).
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding 6-amino-1-propyl-1,2,3,4-tetrahydroquinoline.
- Side chain introduction : The ethylamine group is introduced via reductive amination using acetaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 85% |
| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C, 12 h | 78% |
| Reductive amination | Acetaldehyde, NaBH₃CN, MeOH, pH 4.5 | 65% |
Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride
Sulfonation of 4-Methoxyphenethyl Alcohol
Procedure :
- Sulfonation : 4-Methoxyphenethyl alcohol is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C to form the sulfonic acid intermediate.
- Chlorination : Thionyl chloride (SOCl₂) is added to convert the sulfonic acid to the sulfonyl chloride.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C, 1 h | 90% |
| Chlorination | SOCl₂, reflux, 3 h | 88% |
Sulfonamide Coupling Reaction
Reaction Conditions and Optimization
The final step involves reacting 1-propyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine with 2-(4-methoxyphenyl)ethanesulfonyl chloride under basic conditions:
Procedure :
- Base : Pyridine or triethylamine (2.5 equivalents) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Temperature : 0°C to room temperature (20–25°C).
- Workup : Quenching with 1N HCl, extraction with ethyl acetate, and purification via column chromatography (SiO₂, ethyl acetate/hexane gradient).
Key Data :
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Pyridine | DCM | 0°C → 20°C | 12 h | 79% |
| Triethylamine | THF | 20°C | 4 h | 81% |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
- Column chromatography : Ethyl acetate/hexane (3:7) achieves >95% purity.
- Crystallization : Recrystallization from ethanol yields needle-shaped crystals (m.p. 182–184°C).
Challenges and Mitigation Strategies
- Exothermic sulfonation : Controlled addition of ClSO₃H at −10°C prevents side reactions.
- Amine sensitivity : Use of anhydrous solvents and inert atmosphere (N₂/Ar) avoids hydrolysis of the sulfonyl chloride.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonamide coupling and tetrahydroquinoline functionalization. Key steps require precise control of temperature (e.g., 60–80°C for sulfonylation) and pH (neutral to mildly acidic conditions) to minimize side reactions . Optimization can employ Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and reaction time. For example, fractional factorial designs reduce experimental runs while identifying critical parameters for yield improvement (>85%) .
Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the tetrahydroquinoline core (δ 1.5–2.5 ppm for propyl substituents) and sulfonamide linkage (δ 3.1–3.3 ppm for -SO₂-NH-). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected within ±2 ppm). High-performance liquid chromatography (HPLC) with UV detection (λ = 250–270 nm) monitors purity (>95%) and isolates intermediates .
Q. What preliminary biological screening approaches are appropriate for assessing its therapeutic potential?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 or carbonic anhydrase IX) at 1–100 µM concentrations to evaluate potency (IC₅₀). Parallel cytotoxicity screens (MTT assay on HEK-293 cells) rule out nonspecific toxicity. Dose-response curves and structural comparisons with analogs (e.g., ethylsulfonyl vs. methanesulfonyl variants) help prioritize lead candidates .
Advanced Research Questions
Q. How can computational chemistry aid in predicting this compound’s target interactions and binding affinities?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with target proteins (e.g., kinase domains). Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding. Free-energy perturbation (FEP) quantifies ΔG binding for SAR refinement .
Q. What strategies address contradictory results in enzyme inhibition assays across different experimental models?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting ionization) or off-target effects. Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrates). Compare results with structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to isolate substituent-specific effects .
Q. What engineering considerations are critical for scaling up synthesis while maintaining purity?
- Methodological Answer : Implement continuous-flow reactors for exothermic steps (e.g., sulfonamide formation) to improve heat transfer and reduce batch variability. Membrane-based separation (nanofiltration) removes unreacted intermediates. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor real-time reaction progress .
Q. How does the electronic configuration of substituents influence its pharmacokinetic properties?
- Methodological Answer : The 4-methoxyphenyl group enhances lipophilicity (calculated logP ≈ 3.2), improving blood-brain barrier permeability but potentially reducing aqueous solubility. Metabolic stability studies (human liver microsomes) assess oxidative demethylation rates. Substituent electronegativity (e.g., fluorine vs. methoxy) can modulate CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
